N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond and the introduction of substituents on the phenyl and indole rings. For instance, the synthesis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides involves the substitution of chlorine atoms in the phenyl group and the formation of an amide bond . Similarly, the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives is achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods could be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as FT-IR, FT-Raman, and X-ray crystallography. The conformation of the N-H bond and the geometric parameters of the molecules are influenced by the substituents on the phenyl and indole rings . The presence of substituents can also affect the crystal structures of these compounds, as seen in the case of N-(substituted phenyl)-2,2,2-trichloroacetamides . These studies provide insights into the potential molecular structure of "N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide," which would likely exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from molecular electrostatic potential (MEP) surfaces and natural bond orbital (NBO) analysis, which provide information on the reactive sites and charge transfer within the molecule . The presence of electron-withdrawing or electron-donating groups on the phenyl and indole rings can influence the reactivity of the acetamide group, affecting its participation in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their vibrational spectra, thermodynamic properties, and quantum chemical parameters. The vibrational spectra provide information on the characteristic frequencies of the amide group and the influence of substituents . The thermodynamic properties, such as heat capacity and entropy, can be correlated with temperature, providing insights into the stability of the compounds . Quantum chemical investigations, including HOMO-LUMO analysis and calculations of ionization energy and electron affinity, help in understanding the electronic properties of these molecules .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-13(19)7-5-9-14(10)21-18(23)17(22)16-11(2)20-15-8-4-3-6-12(15)16/h3-9,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSQYBNBQRITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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